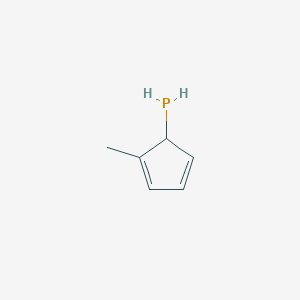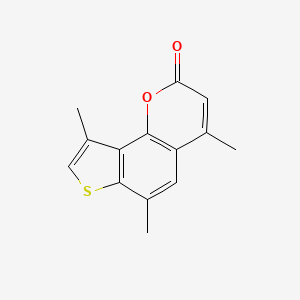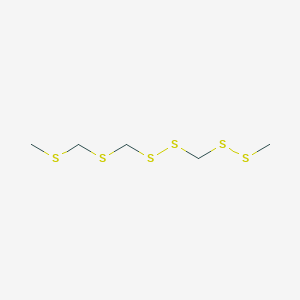
2,3,5,6,8,10-Hexathiaundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6,8,10-Hexathiaundecane is an organic compound characterized by the presence of six sulfur atoms within its molecular structure. This compound belongs to the class of organosulfur compounds, which are known for their diverse chemical properties and applications. The unique arrangement of sulfur atoms in this compound imparts distinct chemical reactivity and potential for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,10-Hexathiaundecane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method is the condensation of dithiols with suitable electrophiles, such as alkyl halides, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6,8,10-Hexathiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding thiols or thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles, replacing other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and molecular oxygen. The reactions are typically carried out at moderate temperatures in the presence of a solvent such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or sulfonate esters as electrophiles, with the reactions conducted in polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,3,5,6,8,10-Hexathiaundecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique sulfur-containing structure makes it a valuable tool in studying sulfur metabolism and enzyme interactions.
Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals, including lubricants, surfactants, and polymer additives.
Mécanisme D'action
The mechanism by which 2,3,5,6,8,10-Hexathiaundecane exerts its effects is primarily through its ability to interact with various molecular targets. The sulfur atoms in the compound can form strong bonds with metal ions, proteins, and other biomolecules, influencing their structure and function. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect the stability of biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrathiaheptane: A related compound with four sulfur atoms, known for its use in similar chemical and industrial applications.
2,3,5,6,8,10-Hexathiadecane: Another sulfur-rich compound with a longer carbon chain, offering different physical and chemical properties.
Uniqueness
2,3,5,6,8,10-Hexathiaundecane stands out due to its specific arrangement of sulfur atoms, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over sulfur chemistry, such as in the synthesis of complex organosulfur compounds and in catalytic processes.
Propriétés
Numéro CAS |
423765-80-4 |
|---|---|
Formule moléculaire |
C5H12S6 |
Poids moléculaire |
264.6 g/mol |
Nom IUPAC |
[(methyldisulfanyl)methyldisulfanyl]methylsulfanyl-methylsulfanylmethane |
InChI |
InChI=1S/C5H12S6/c1-6-3-8-4-10-11-5-9-7-2/h3-5H2,1-2H3 |
Clé InChI |
FYYGDECIEDGXHY-UHFFFAOYSA-N |
SMILES canonique |
CSCSCSSCSSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


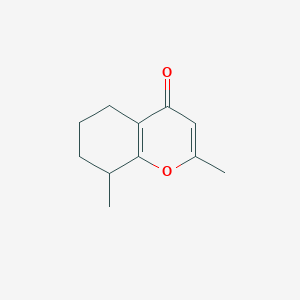


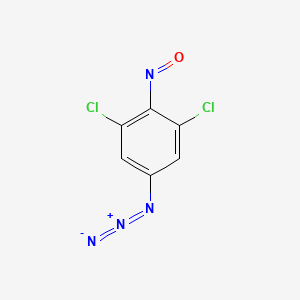
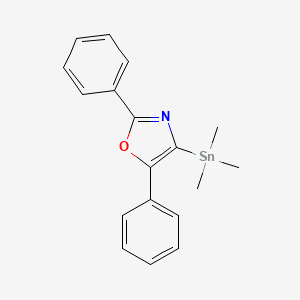
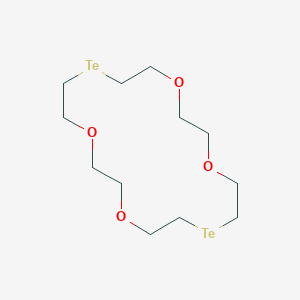
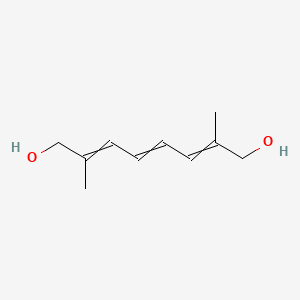
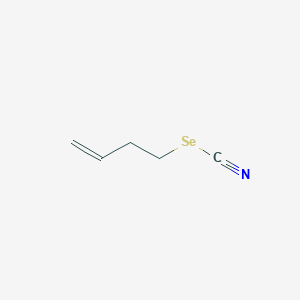
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
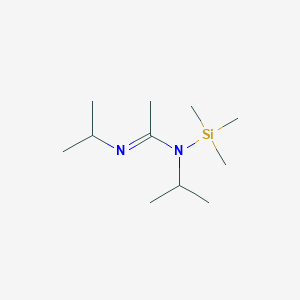
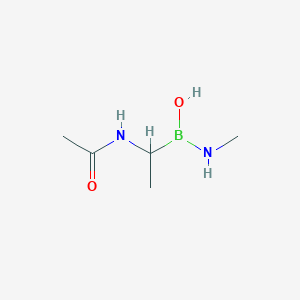
![7-[5-(1-ethanimidoylpiperidin-4-yl)oxy-1-ethylsulfonyl-2,3-dihydroindol-2-yl]naphthalene-2-carboximidamide;dihydrochloride](/img/structure/B14240096.png)
